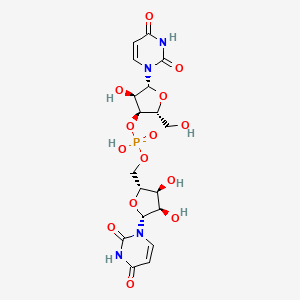

Uridine monophosphate-uridine

Description

Overview of Uridine (B1682114) Metabolism in Cellular Contexts

Uridine metabolism is a complex and vital process that encompasses the synthesis, degradation, and interconversion of uridine and its derivatives. ontosight.ai This metabolic network is crucial for maintaining cellular homeostasis and supporting fundamental physiological functions. ontosight.ainih.gov The primary pathways of uridine metabolism include de novo synthesis, the salvage pathway, and catabolism. nih.govresearchgate.net

The de novo synthesis pathway builds uridine from smaller precursor molecules, ultimately forming uridine monophosphate (UMP), which can be further phosphorylated to uridine diphosphate (B83284) (UDP) and uridine triphosphate (UTP). ontosight.airesearchgate.net The salvage pathway, on the other hand, recycles uridine from the breakdown of RNA and other nucleic acids. ontosight.ainih.gov This pathway is particularly important in resting or low-proliferating cells. nih.gov Uridine can be degraded into uracil (B121893) and ribose-1-phosphate, with uracil being further metabolized. ontosight.ai

Uridine and its phosphorylated derivatives are integral to several key cellular activities:

RNA Synthesis: As a primary component of RNA, uridine is essential for gene expression and protein synthesis. ontosight.ai

Glycogen (B147801) Synthesis: UDP-glucose, derived from UTP, is a critical intermediate in the synthesis of glycogen, the body's primary storage form of glucose. ontosight.aifrontiersin.org

Protein and Lipid Glycosylation: UTP is also involved in the synthesis of UDP-sugars, which are necessary for the glycosylation of proteins and lipids. elte.hu

Neurological Function: Uridine has demonstrated neuroprotective effects and is believed to play a role in cognitive function. ontosight.ai

The concentration of uridine in the blood and cerebrospinal fluid is tightly regulated and influenced by factors such as diet, the activity of the enzyme uridine phosphorylase, and cellular ATP levels. nih.govresearchgate.netnih.gov

Rationale for Investigating Uridine-Derived Dinucleotides and Oligophosphates

The study of uridine-derived dinucleotides and oligophosphates is driven by their emerging roles in cellular signaling and regulation. While nucleoside triphosphates like ATP are well-known for their role in energy transfer, more complex oligophosphates are gaining attention for their potent and specific biological activities. nih.gov For instance, dinucleoside polyphosphates, which consist of two nucleosides linked by a chain of phosphate (B84403) groups, are involved in a variety of cellular processes. Uridine adenosine (B11128) tetraphosphate (B8577671) (Up4A), for example, acts as a vasoconstrictive agent. nih.gov

The synthesis of these longer-chain oligophosphates presents a significant chemical challenge, which has historically limited their study. nih.govmit.edu However, recent advancements in synthetic methodologies are enabling the creation of a wider range of these molecules for research purposes. mit.edu These synthetic efforts are crucial for understanding the structure-activity relationships of these compounds and for developing potential therapeutic agents. uw.edu.pl The investigation into these molecules is propelled by the understanding that they can act as extracellular signaling molecules, binding to specific receptors and modulating cellular responses. uw.edu.plnih.gov

Scope and Research Focus on Uridine-Derived Dimeric/Oligomeric Species

The research focus on uridine-derived dimeric and oligomeric species is multifaceted, encompassing their synthesis, biological activity, and potential therapeutic applications. A key area of investigation is the chemical synthesis of these complex molecules. Researchers are developing new reagents and methods for oligophosphorylation to create libraries of these compounds with varying phosphate chain lengths. nih.govmit.edu This allows for a systematic exploration of how the structure of these molecules influences their biological function.

Another critical research area is the elucidation of the biological roles of these oligomers. Studies have shown that uridine and its nucleotides can modulate a wide range of physiological systems, including the nervous, respiratory, and circulatory systems. nih.gov The discovery of specific cell surface receptors that recognize UTP, UDP, and UDP-sugar conjugates has opened up new avenues for understanding how these molecules exert their effects. elte.hu

Furthermore, there is growing interest in the potential of these compounds as therapeutic agents. For example, modified nucleosides are being investigated for their antiviral and anti-cancer properties. rsc.org The ability of uridine-derived compounds to influence processes like cell proliferation and immune response makes them attractive targets for drug development. news-medical.netmdpi.com Recent studies have also highlighted the role of uridine metabolism in diseases like pancreatic cancer, suggesting that targeting this pathway could be a viable therapeutic strategy. news-medical.netresearchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

2415-43-2 |

|---|---|

Molecular Formula |

C18H23N4O14P |

Molecular Weight |

550.4 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |

InChI |

InChI=1S/C18H23N4O14P/c23-5-7-14(13(28)16(34-7)22-4-2-10(25)20-18(22)30)36-37(31,32)33-6-8-11(26)12(27)15(35-8)21-3-1-9(24)19-17(21)29/h1-4,7-8,11-16,23,26-28H,5-6H2,(H,31,32)(H,19,24,29)(H,20,25,30)/t7-,8-,11-,12-,13-,14-,15-,16-/m1/s1 |

InChI Key |

KXSPLNAXPMVUEC-NCOIDOBVSA-N |

SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=CC(=O)NC4=O)CO)O)O |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O[C@@H]3[C@H](O[C@H]([C@@H]3O)N4C=CC(=O)NC4=O)CO)O)O |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=CC(=O)NC4=O)CO)O)O |

Other CAS No. |

2415-43-2 |

sequence |

UU |

Synonyms |

Up-U UpU uridine monophosphate-uridine uridylyl(3'-5')uridine |

Origin of Product |

United States |

Ii. Biosynthesis and Enzymology of Uridine Monophosphate and Its Oligomeric Derivatives

De Novo Biosynthesis of Uridine (B1682114) Monophosphate

The de novo pathway constructs the pyrimidine (B1678525) ring from fundamental molecules such as bicarbonate, aspartate, and glutamine. This process involves a series of enzymatic steps, culminating in the formation of UMP. In contrast to purine (B94841) synthesis, the pyrimidine ring is assembled first and then attached to a ribose-5-phosphate (B1218738) moiety.

The initial and rate-limiting step in mammalian pyrimidine biosynthesis is the synthesis of carbamoyl (B1232498) phosphate (B84403) from glutamine, bicarbonate (CO₂), and two molecules of ATP. This reaction is catalyzed by the cytosolic enzyme Carbamoyl Phosphate Synthetase II (CPS II).

The subsequent reaction involves the condensation of carbamoyl phosphate with the amino acid L-aspartate to form N-carbamoyl-L-aspartate. This crucial step is catalyzed by aspartate transcarbamoylase (ATCase). In humans and other mammals, CPS II and ATCase, along with a third enzyme, dihydroorotase, are part of a large multifunctional protein known as CAD. This multi-enzyme complex facilitates the channeling of intermediates, increasing the efficiency of the pathway. The dihydroorotase domain of CAD then catalyzes the cyclization of N-carbamoyl-L-aspartate to form dihydroorotate (B8406146).

Table 1: Initial Steps of De Novo Pyrimidine Biosynthesis

| Step | Reactants | Enzyme | Product |

| 1 | Glutamine + 2 ATP + HCO₃⁻ | Carbamoyl Phosphate Synthetase II (CPS II) | Carbamoyl Phosphate |

| 2 | Carbamoyl Phosphate + Aspartate | Aspartate Transcarbamoylase (ATCase) | N-Carbamoyl Aspartate |

| 3 | N-Carbamoyl Aspartate | Dihydroorotase (DHOase) | Dihydroorotate |

Following the formation of dihydroorotate, the pathway continues with its oxidation to orotate (B1227488) by dihydroorotate dehydrogenase, an enzyme located in the mitochondria. Orotate is then transported back to the cytosol, where the final two steps of UMP synthesis are carried out by another bifunctional enzyme, Uridine Monophosphate Synthase (UMPS).

UMPS possesses two distinct catalytic domains:

Orotate Phosphoribosyltransferase (OPRTase): This domain catalyzes the transfer of a ribose-5-phosphate group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to orotate, forming orotidine-5'-monophosphate (OMP).

Orotidylate Decarboxylase (ODCase or OMP Decarboxylase): The second domain catalyzes the decarboxylation of OMP, removing a carboxyl group to yield the final product, Uridine Monophosphate (UMP).

In microorganisms, these two enzymatic activities are typically carried out by separate, monofunctional proteins. The fusion of these activities into a single polypeptide in multicellular eukaryotes is thought to enhance catalytic efficiency and stability. A deficiency in UMPS activity can lead to a rare metabolic disorder known as orotic aciduria, characterized by the excretion of large amounts of orotic acid in the urine.

Table 2: Final Steps of UMP De Novo Synthesis Catalyzed by UMPS

| Domain | Substrate(s) | Catalytic Activity | Product |

| OPRTase | Orotate + PRPP | Phosphoribosyl transfer | Orotidine-5'-Monophosphate (OMP) |

| ODCase | Orotidine-5'-Monophosphate (OMP) | Decarboxylation | Uridine Monophosphate (UMP) |

The de novo synthesis of UMP is tightly regulated to ensure a balanced supply of pyrimidine nucleotides and to conserve cellular energy. The primary point of regulation in animals is the first committed step of the pathway, catalyzed by Carbamoyl Phosphate Synthetase II (CPS II), a component of the CAD protein.

Regulation is achieved through allosteric feedback mechanisms:

Inhibition: The end-product of the pathway, Uridine Triphosphate (UTP), acts as a potent feedback inhibitor of CPS II. When UTP levels are high, it binds to an allosteric site on the enzyme, reducing its activity and thereby slowing down the entire pathway. UDP also contributes to this inhibition.

Activation: Conversely, the purine nucleotide Adenosine (B11128) Triphosphate (ATP) and PRPP act as allosteric activators of CPS II. High levels of ATP signal an abundance of energy and purines, promoting pyrimidine synthesis to maintain a balanced pool of nucleotides for DNA and RNA synthesis.

In bacteria, the primary regulatory point is often the second enzyme, aspartate transcarbamoylase (ATCase), which is inhibited by the downstream product CTP and activated by ATP.

Uridine Salvage Pathways and UMP Formation

In addition to de novo synthesis, cells can produce UMP by recycling pre-existing pyrimidine nucleosides and bases from the breakdown of RNA and DNA or from extracellular sources. This salvage pathway is less energy-intensive than the de novo route.

The central enzyme in the pyrimidine salvage pathway is uridine kinase, which is often a uridine-cytidine kinase (UCK) capable of acting on both nucleosides. This enzyme catalyzes the direct phosphorylation of uridine to UMP, utilizing ATP as the phosphate donor.

The reaction is as follows: Uridine + ATP → UMP + ADP

This reaction is a key step in converting salvaged uridine into a metabolically active nucleotide that can then be further phosphorylated for incorporation into nucleic acids or other biosynthetic processes.

Once UMP is formed, either through the de novo or salvage pathway, it must be further phosphorylated to its diphosphate (B83284) and triphosphate forms to become fully active for most biological processes, such as RNA synthesis. This is a two-step process involving distinct kinases.

UMP to UDP: The first phosphorylation is catalyzed by UMP kinase (UMK), also known as uridylate kinase. In eukaryotes, this enzyme is typically a bifunctional UMP/CMP kinase that can phosphorylate both UMP and CMP. This enzyme specifically transfers a phosphate group from ATP to UMP, yielding uridine diphosphate (UDP).

UDP to UTP: The second phosphorylation, converting UDP to Uridine Triphosphate (UTP), is catalyzed by a less specific enzyme called nucleoside diphosphate kinase (NDPK). NDPK is a broadly acting enzyme that catalyzes the transfer of the terminal phosphate group from any nucleoside triphosphate (most commonly ATP) to any nucleoside diphosphate.

These sequential phosphorylations are crucial for producing UTP, which is the direct precursor for CTP synthesis and a substrate for RNA polymerases.

Iii. Metabolic Regulation and Degradation of Uridine Derived Dinucleotides and Oligomers

Intracellular Pool Dynamics of UMP, UDP, and UTP

The intracellular concentrations of uridine (B1682114) monophosphate (UMP), uridine diphosphate (B83284) (UDP), and uridine triphosphate (UTP) are meticulously controlled to meet the cell's metabolic demands for processes such as RNA synthesis and the formation of UDP-sugars. uniprot.org This regulation is achieved through a delicate interplay of synthesis, phosphorylation, and degradation, which is highly responsive to the cell's energy status. nih.gov

The phosphorylation of UMP to UDP is a critical step, catalyzed by UMP kinase (also known as uridylate kinase). tandfonline.com In prokaryotes, this enzyme is subject to allosteric regulation, being activated by GTP and inhibited by UTP. tandfonline.comnih.gov The subsequent phosphorylation of UDP to UTP is carried out by the broadly specific nucleoside diphosphate kinase, which utilizes ATP as the phosphate (B84403) donor. wikipedia.org

The cellular energy state, reflected in the ATP/ADP ratio, significantly influences the UTP pool. A decrease in cellular ATP levels leads to a reduction in the phosphorylation of UDP to UTP, resulting in an accumulation of UDP and UMP. nih.gov This shift can subsequently lead to an increased degradation of these uracil (B121893) nucleotides to uridine. nih.gov The synthesis of UTP is energetically equivalent to that of ATP, with nucleoside-diphosphate kinase catalyzing the reversible reaction: UDP + ATP ⇌ UTP + ADP. nih.gov

Conversely, the de novo synthesis of pyrimidine (B1678525) nucleotides, which culminates in the formation of UMP, is also tightly regulated. This pathway can be influenced by the availability of precursors and the feedback inhibition from its end products. youtube.com The salvage pathway provides an alternative route for UMP synthesis through the phosphorylation of uridine by uridine kinase. wikipedia.orgyoutube.com

Extracellular Catabolism by Ecto-Enzymes

Extracellular uridine nucleotides, which can act as signaling molecules, are subject to catabolism by a variety of cell-surface enzymes known as ecto-enzymes. These enzymes play a crucial role in terminating nucleotide signaling and in the salvage of nucleosides.

The Ectonucleotide Pyrophosphatase/Phosphodiesterase (ENPP) family of enzymes is central to the hydrolysis of extracellular nucleotides. nih.gov ENPP1, ENPP3, and ENPP5 are known to hydrolyze nucleotides, although they exhibit different substrate specificities. nih.govresearchgate.net

ENPP1 can hydrolyze a range of nucleoside 5'-triphosphates, including UTP, to their corresponding monophosphates with the release of pyrophosphate. uniprot.org While ENPP1 has a higher affinity for ATP, it is capable of hydrolyzing UTP. uniprot.orgnih.gov ENPP3 also demonstrates broad specificity for nucleotides and can hydrolyze nucleotide sugars. nih.gov The physiological substrate for ENPP5 is not yet fully characterized. nih.gov

Below is a table summarizing the kinetic properties of human ENPP1 with UTP as a substrate.

| Enzyme | Substrate | K_m (μM) | k_cat (s⁻¹) |

| Human ENPP1 | UTP | 56.6 | 1.96 |

Table 1: Kinetic parameters of human ENPP1 for UTP. Data sourced from UniProt. uniprot.org

The degradation of extracellular UTP is also mediated by enzymes with UTP diphosphatase and uridine triphosphate pyrophosphohydrolase activities. These activities contribute to the ecto-nucleotidase cascade that ultimately converts UTP to uridine. researchgate.net This enzymatic cascade is crucial for inactivating UTP signaling at P2Y receptors. researchgate.net The stepwise dephosphorylation of UTP to UDP, then to UMP, and finally to uridine is a key mechanism for regulating purinergic and pyrimidinergic signaling. nih.gov

Uridine phosphorylase (UPP) is a key enzyme in the pyrimidine salvage pathway and plays a critical role in maintaining uridine homeostasis. nih.gov It catalyzes the reversible phosphorolysis of uridine to uracil and ribose-1-phosphate. uniprot.orgwikipedia.org This reaction is central to both the degradation of uridine and its salvage for nucleotide synthesis. uniprot.orggenecards.org

In humans, there are two main isoforms of this enzyme, UPP1 and UPP2. nih.govnih.gov UPP1 is considered the primary regulator of uridine levels. aacrjournals.org Both enzymes are involved in the metabolism of pyrimidine analogs used in chemotherapy. aacrjournals.orgaacrjournals.org While UPP1 and UPP2 share a high degree of sequence identity, they exhibit differences in their regulation. For instance, human UPP2 activity is sensitive to the redox state of the cell, a feature not observed in UPP1. nih.govnih.gov The kinetic mechanism of human UPP1 has been characterized as a steady-state ordered bi bi mechanism, where inorganic phosphate binds first, followed by uridine. nih.gov

Cellular Uptake and Recycling Mechanisms for Uridine and Its Derivatives

The cellular uptake of uridine and its subsequent recycling are vital processes for nucleotide synthesis, particularly in tissues that have a limited capacity for de novo synthesis. wikipedia.org These mechanisms are mediated by specialized nucleoside transporters and the enzymatic machinery of the salvage pathway.

Uridine is transported across cellular membranes by two main families of nucleoside transporters: the concentrative nucleoside transporters (CNTs), encoded by the SLC28 gene family, and the equilibrative nucleoside transporters (ENTs), encoded by the SLC29 gene family. bohrium.comed.ac.ukguidetopharmacology.org

CNTs are sodium-dependent symporters that can transport nucleosides against their concentration gradient. nih.govnih.gov All three human CNTs (hCNT1, hCNT2, and hCNT3) can transport uridine. nih.govnih.gov hCNT1 shows a preference for pyrimidine nucleosides, hCNT2 for purine (B94841) nucleosides, and hCNT3 has a broad selectivity for both. nih.govnih.gov

ENTs, on the other hand, are bidirectional facilitative transporters that move nucleosides down their concentration gradient. nih.govfrontiersin.org hENT1 and hENT2 are the primary ENTs involved in uridine transport at the plasma membrane. researchgate.net

The following table summarizes the characteristics of the main human nucleoside transporters involved in uridine uptake.

| Transporter | Gene Family | Transport Mechanism | Uridine Transport | Substrate Preference |

| hCNT1 | SLC28A1 | Concentrative (Na⁺-dependent) | Yes | Pyrimidine-preferring |

| hCNT2 | SLC28A2 | Concentrative (Na⁺-dependent) | Yes | Purine-preferring |

| hCNT3 | SLC28A3 | Concentrative (Na⁺/H⁺-dependent) | Yes | Broad (Purine and Pyrimidine) |

| hENT1 | SLC29A1 | Equilibrative | Yes | Broad (Purine and Pyrimidine) |

| hENT2 | SLC29A2 | Equilibrative | Yes | Broad (Purine and Pyrimidine) |

Table 2: Characteristics of human nucleoside transporters for uridine. nih.govnih.govfrontiersin.orgresearchgate.netnih.gov

Once inside the cell, uridine is channeled into the salvage pathway for pyrimidine nucleotide synthesis. wikipedia.orgyoutube.comyoutube.com The first and rate-limiting step is the phosphorylation of uridine to UMP, a reaction catalyzed by uridine kinase (also known as uridine-cytidine kinase). wikipedia.orgnih.gov UMP can then be sequentially phosphorylated to UDP and UTP by UMP/CMP kinase and nucleoside diphosphate kinase, respectively, making them available for various cellular processes. wikipedia.orguniprot.org

Iv. Molecular Mechanisms of Action and Receptor Interactions of Uridine Derived Nucleotides

Purinergic Receptor Ligand Recognition and Activation

The primary targets for extracellular uridine (B1682114) nucleotides are the P2Y receptors, a family of G protein-coupled receptors (GPCRs). These receptors are integral membrane proteins characterized by seven transmembrane helices. The binding of a nucleotide agonist to the extracellular domain of a P2Y receptor induces a conformational change, which in turn activates an associated intracellular heterotrimeric G protein, thereby transducing the external signal into an intracellular response.

Uridine triphosphate (UTP) and uridine diphosphate (B83284) (UDP) are well-established endogenous agonists for several subtypes of P2Y receptors. P2Y receptors are broadly classified based on their preference for either purine (B94841) nucleotides (like ATP and ADP) or pyrimidine (B1678525) nucleotides (like UTP and UDP). The activation of these receptors by UTP and UDP is a key mechanism in cell-to-cell communication in nearly all human tissues, mediating responses such as immune modulation and vasodilation.

The eight mammalian P2Y receptors exhibit distinct ligand specificities. Uridine nucleotides preferentially activate a specific subset of these receptors.

P2Y2 Receptor: This receptor is activated equipotently by both UTP and the purine nucleotide ATP.

P2Y4 Receptor: The human P2Y4 receptor is selectively activated by UTP.

P2Y6 Receptor: This receptor is preferentially activated by UDP.

P2Y14 Receptor: The P2Y14 receptor is primarily activated by UDP-sugars, such as UDP-glucose, but is also responsive to UDP.

| P2Y Receptor Subtype | Primary Uridine-Derived Agonist | Other Key Agonists |

|---|---|---|

| P2Y2 | UTP | ATP (equipotent) |

| P2Y4 | UTP | - |

| P2Y6 | UDP | - |

| P2Y14 | UDP | UDP-glucose |

Upon agonist binding, P2Y receptors couple to specific heterotrimeric G proteins, which dictates the subsequent intracellular signaling pathway. P2Y receptors can be divided into two main subfamilies based on their G protein coupling.

The uridine-sensitive receptors P2Y2, P2Y4, and P2Y6 primarily couple to G proteins of the Gq/11 family. Activation of Gq proteins initiates a signaling cascade involving phospholipase C.

In contrast, the P2Y14 receptor couples to G proteins of the Gi/o family. Activation of Gi proteins typically leads to the inhibition of adenylyl cyclase. The P2Y11 receptor is unique in that it can couple to both Gq and Gs proteins, the latter of which stimulates adenylyl cyclase; however, its primary agonists are adenine (B156593) nucleotides.

| P2Y Receptor Subtype | Primary Uridine Agonist | G-Protein Family Coupling | Primary Signaling Pathway |

|---|---|---|---|

| P2Y2 | UTP | Gq/11 | Activation of Phospholipase C |

| P2Y4 | UTP | Gq/11 | Activation of Phospholipase C |

| P2Y6 | UDP | Gq/11 | Activation of Phospholipase C |

| P2Y14 | UDP | Gi/o | Inhibition of Adenylyl Cyclase |

The activation of specific G proteins by P2Y receptors triggers distinct downstream effector systems.

For Gq-coupled receptors (P2Y2, P2Y4, P2Y6), the activated Gαq subunit stimulates phospholipase C (PLC). PLC then hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the rapid release of stored calcium (Ca2+) into the cytosol. This mobilization of intracellular Ca2+ is a critical signaling event that modulates numerous cellular functions.

For Gi-coupled receptors like P2Y14, the activated Gαi subunit inhibits the enzyme adenylyl cyclase. This action reduces the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), thereby lowering intracellular cAMP levels. A decrease in cAMP levels affects the activity of downstream proteins such as protein kinase A (PKA).

Dinucleotide-Mediated Purinergic Signaling

Beyond mononucleotides, cyclic dinucleotides (CDNs) have emerged as significant signaling molecules, particularly in the context of innate immunity. These molecules, which can be of bacterial or mammalian origin, act as second messengers that can be sensed by intracellular receptors.

The stimulator of interferon genes (STING) pathway is a crucial component of the innate immune system responsible for detecting cytosolic nucleic acids, which often signify viral or bacterial infection. This pathway can be activated by various cyclic dinucleotides, including cyclic di-GMP (c-di-GMP), cyclic di-AMP (c-di-AMP), and the mammalian second messenger 2'3'-cGAMP. Upon binding a CDN, STING undergoes a conformational change, translocates from the endoplasmic reticulum, and activates kinases that ultimately lead to the production of type I interferons and other inflammatory cytokines.

While purine-containing CDNs are well-documented STING agonists, the role of pyrimidine-based CDNs like cyclic diuridine monophosphate (c-di-UMP) is less established. Research indicates that c-di-UMP, due to its smaller pyrimidine base, does not effectively bind to or activate the STING protein, in contrast to its purine-containing counterparts like 3'3'-cGAMP. Consequently, c-di-UMP was not found to induce STING-dependent apoptosis in malignant B cells, a response readily triggered by potent STING agonists.

Uridine Adenosine Tetraphosphate (B8577671) (Up4A) Interactions with Purinergic Receptors

Uridine adenosine tetraphosphate (Up4A), a dinucleotide containing both a purine (adenosine) and a pyrimidine (uridine) moiety, exhibits complex interactions with the purinergic system, activating a variety of P1 and P2 receptors. nih.gov This dual nature allows it to elicit diverse physiological responses, particularly within the cardiovascular system, by engaging with receptors traditionally responsive to either adenosine or ATP/UTP. nih.gov The specific vascular effects of Up4A, ranging from vasoconstriction to vasodilation, are highly dependent on the species, vascular bed, and the local expression profile of purinergic receptor subtypes. nih.gov

Research has identified several key purinergic receptors as targets for Up4A. It is known to activate A2A adenosine receptors, P2X1 receptors, and P2Y1 receptors on endothelial cells, as well as A2A and P2X1 receptors on smooth muscle cells. nih.gov In porcine coronary small arteries, the vasorelaxant effect of Up4A is mediated primarily through the activation of A2A receptors. researchgate.net Furthermore, studies on vascular smooth muscle cells (VSMCs) have demonstrated that Up4A is a potent chemoattractant, stimulating cell migration. This migratory signal is mediated predominantly through the activation of the P2Y2 receptor, which subsequently leads to the transactivation of the platelet-derived growth factor receptor (PDGFR). nih.gov The table below summarizes key findings on Up4A's receptor interactions.

Table 1: Uridine Adenosine Tetraphosphate (Up4A) and Purinergic Receptor Interactions

| Receptor Subtype | Cell Type | Primary Effect | Reference |

|---|---|---|---|

| P2Y2 | Vascular Smooth Muscle Cells (VSMC) | Stimulation of cell migration | nih.gov |

| A2A | Porcine Coronary Smooth Muscle Cells | Vasodilation | researchgate.net |

| P2X1 | Endothelial and Smooth Muscle Cells | Regulation of vascular tone | nih.gov |

| P2Y1 | Endothelial Cells | Regulation of vascular tone | nih.gov |

Intracellular Signaling Cascades Beyond Purinergic Receptors

The biological effects of uridine and its nucleotide derivatives extend beyond direct receptor activation at the cell surface, influencing a variety of intracellular signaling cascades. These pathways are fundamental to cellular processes such as growth, proliferation, metabolism, and survival.

Uridine-derived molecules can significantly modulate key intracellular kinase pathways, including the Phosphatidylinositol 3-kinase (PI3-K)/Akt and Mitogen-Activated Protein Kinase (MAPK) cascades.

The PI3-K/Akt signaling pathway , a critical regulator of cell survival and metabolism, can be influenced by uridine. Specifically, uridine-induced O-GlcNAcylation, a type of post-translational modification, has been observed on key components of this pathway, including PI3K itself and the downstream kinase Akt. nih.gov This modification can alter the cellular response to insulin (B600854), suggesting a role for uridine in modulating metabolic signaling. nih.gov

The MAPK pathways , which include the extracellular signal-regulated kinases (ERK1/2), c-Jun N-terminal kinases (JNKs), and p38-MAPK, are also targets of uridine nucleotides. nih.govnih.gov Extracellular nucleotides such as UTP have been shown to activate the p38-MAPK cascade in glomerular mesangial cells. nih.gov The dinucleotide Up4A stimulates VSMC migration by activating the ERK1/2 pathway downstream of P2Y2 receptor activation. nih.gov Conversely, under certain pathological conditions, uridine has been reported to reduce oxidative stress and inflammation by inhibiting the MAPK signaling pathway. nih.govnih.gov This highlights the context-dependent modulatory role of uridine on this critical signaling network. nih.gov

Table 2: Modulation of Kinase Pathways by Uridine-Derived Nucleotides

| Kinase Pathway | Modulating Molecule | Effect | Cellular Context | Reference |

|---|---|---|---|---|

| PI3-K/Akt | Uridine (via O-GlcNAcylation) | Modulation of pathway components | Insulin signaling | nih.gov |

| MAPK (ERK1/2) | Uridine Adenosine Tetraphosphate (Up4A) | Activation | Vascular smooth muscle cell migration | nih.gov |

| MAPK (p38) | Uridine Triphosphate (UTP) | Activation | Glomerular mesangial cells | nih.gov |

| MAPK | Uridine | Inhibition | Pathological inflammation/oxidative stress | nih.govnih.gov |

Uridine metabolism and signaling have a profound impact on the regulation of gene expression and the function of proteins that control the cell cycle.

Uridine supplementation can lead to widespread changes in gene expression. It has been shown to alter the rhythmic expression of numerous genes involved in lipid, glucose, and nucleotide metabolism. nih.gov In rat liver, uridine administration was found to increase the expression of Ppargc1a, the gene encoding the transcriptional coactivator PGC-1α, and NRF1, which encodes Nuclear Respiratory Factor 1. mdpi.com Both PGC-1α and NRF1 are master regulators of mitochondrial biogenesis and metabolism. mdpi.com Furthermore, uridine can affect the activity of transcription factors through O-GlcNAcylation, thereby regulating the expression of their target genes, such as the insulin gene. nih.gov

The availability of uridine is also linked to the control of the cell cycle . Key regulatory proteins are influenced by the pathways of uridine synthesis and utilization. For instance, uridine deficiency has been shown to increase the protein stability of the tumor suppressor p53, a critical regulator that can halt cell cycle progression and induce apoptosis. This effect was reversible upon the reintroduction of uridine, indicating that uridine levels can modulate the function of this key cell cycle checkpoint protein. Additionally, enzymes involved in uridine metabolism, such as Uridine Phosphorylase-1 (UPP1) and Uridine-cytidine kinase 2 (UCK2), have been implicated in promoting cell cycle progression in different cell types, including human keratinocytes and hepatocellular carcinoma cells. researchgate.netresearchgate.net

V. Biological and Cellular Functions of Uridine Derived Dinucleotides and Oligomers

Cellular Communication and Extracellular Signaling Roles

The release of uridine (B1682114) nucleotides into the extracellular milieu is a highly regulated process that enables cells to communicate with themselves and their neighbors. This signaling is fundamental for maintaining tissue homeostasis and coordinating cellular responses to environmental cues.

Extracellular uridine nucleotides like UTP and UDP are potent signaling molecules that can act over short distances to influence nearby cells (paracrine signaling) or the cell of origin (autocrine signaling). physiology.org In paracrine signaling, a cell releases these nucleotides to induce changes in adjacent cells, a common mechanism in tissue development and repair. physiology.org Autocrine signaling occurs when the released nucleotides bind to receptors on the same cell that secreted them, creating a self-regulatory feedback loop. physiology.org

This type of signaling is crucial for a variety of cellular functions. For instance, the cellular release of UTP can provide a mechanism for autocrine control over processes that are dependent on intracellular calcium or protein kinase C. nih.gov These signaling pathways are integral to everything from neurotransmission to muscle contraction. The entire process is part of the broader purinergic signaling system, a ubiquitous method of cell-to-cell communication that also involves adenosine (B11128) and adenine (B156593) nucleotides. shef.ac.uk

Mechanotransduction is the process by which cells convert physical, mechanical stimuli into biochemical signals. This cellular capability is vital for physiological processes such as sensing blood flow, touch, and sound, as well as for cellular responses to stretch and swelling. A key event in mechanotransduction is the release of nucleotides like adenosine triphosphate (ATP) and UTP from cells subjected to mechanical stress.

When cells experience mechanical forces, such as shear stress from fluid flow or physical deformation, they can release UTP into the extracellular environment. physiology.org This released UTP then acts as a signaling molecule, binding to P2Y receptors on the cell surface to initiate a response. This mechanism allows tissues to adapt to their physical environment. For example, in the vascular system, the release of UTP can help regulate the tone of blood vessels. physiology.org Similarly, in bone, mechanically induced nucleotide release is believed to be a central pathway in translating physical load into signals that regulate bone maintenance.

Immunomodulation and Inflammatory Responses

Uridine-derived nucleotides play a significant and complex role in modulating the activity of the immune system. They can initiate, amplify, or dampen inflammatory responses by acting on a variety of immune cells through purinergic receptors.

The innate immune system relies on recognizing conserved molecular patterns from microbes to initiate a rapid defense. Among these patterns are cyclic dinucleotides, such as cyclic di-adenosine monophosphate (c-di-AMP) and cyclic di-guanosine monophosphate (c-di-GMP), which are bacterial second messengers. frontiersin.orgfrontiersin.org When detected in the cytoplasm of a host cell, these molecules bind to the STING (Stimulator of Interferon Genes) protein, triggering a signaling cascade that leads to the production of type I interferons and other inflammatory cytokines. frontiersin.orgnih.gov This STING-dependent pathway is a critical defense mechanism against intracellular pathogens. nih.gov

While the roles of c-di-AMP and c-di-GMP are well-established, the function of their uridine counterpart, cyclic di-uridine monophosphate (c-di-UMP), in the innate immune response is not characterized in scientific literature. Current research has extensively detailed the immunostimulatory properties of c-di-AMP and c-di-GMP, but a similar signaling role for c-di-UMP via the STING pathway or other innate immune sensors has not been identified. nih.govresearchgate.net Therefore, unlike other cyclic dinucleotides, c-di-UMP is not currently recognized as a pathogen-associated molecular pattern (PAMP) that activates the innate immune system.

Uridine nucleotides, particularly UTP and UDP, significantly influence the function of key immune cells, most notably dendritic cells (DCs). Dendritic cells are essential for initiating adaptive immune responses, and their ability to migrate to sites of infection and signal to other immune cells is critical.

Extracellular uridine nucleotides have been shown to act as chemoattractants for immature dendritic cells, guiding them toward areas of inflammation or tissue damage. This process, known as chemotaxis, is mediated by the activation of P2Y receptors on the DC surface. Furthermore, once activated, these receptors can stimulate DCs to release cytokines, which are signaling proteins that orchestrate the broader immune response. Studies have demonstrated that UTP and UDP can induce the mobilization of intracellular calcium and trigger cytokine production in murine dendritic cells.

| Uridine Nucleotide | Immune Cell Type | Observed Effect | Mediating Receptor Family |

|---|---|---|---|

| UTP (Uridine Triphosphate) | Immature Dendritic Cells | Stimulation of Chemotaxis | P2Y |

| UDP (Uridine Diphosphate) | Immature Dendritic Cells | Stimulation of Chemotaxis | P2Y |

| UTP (Uridine Triphosphate) | Dendritic Cells | Induction of Cytokine Release | P2Y |

| UDP (Uridine Diphosphate) | Dendritic Cells | Induction of Cytokine Release | P2Y |

The inflammatory response is a protective mechanism, but when unregulated, it can lead to chronic disease and tissue damage. Uridine nucleotides acting through purinergic receptors are key modulators of this process. The activation of different P2Y receptor subtypes by molecules like UTP and UDP can have either pro-inflammatory or anti-inflammatory effects depending on the cell type and context.

P2Y receptors activated by uridine nucleotides include P2Y2, P2Y4, and P2Y6. nih.gov For example, the activation of these receptors on various immune and non-immune cells can lead to the release of inflammatory mediators, contributing to the acute phase of inflammation. Conversely, purinergic signaling can also be involved in the resolution of inflammation. The intricate balance of nucleotide release, receptor expression, and degradation by ecto-nucleotidases determines the ultimate effect on the inflammatory state. This complexity makes the purinergic signaling system a critical network in controlling inflammation throughout the body.

| Receptor | Primary Agonists | General Role in Inflammation |

|---|---|---|

| P2Y2 | UTP, ATP | Modulation of inflammatory cell function |

| P2Y4 | UTP | Regulation of signaling in various tissues |

| P2Y6 | UDP | Involvement in chemotaxis and cytokine release |

Regulation of Cell Proliferation, Differentiation, and Survival

Uridine and its derivatives are pivotal in managing the lifecycle of cells, from their growth and specialization to their ultimate survival. Their influence is particularly notable in the nervous and vascular systems.

Promotion of Neuronal Growth and Neuroprotection

Uridine plays a crucial role in the development and protection of neurons. It is a precursor for the synthesis of cytidine (B196190) triphosphate (CTP), which is essential for the production of key membrane constituents like phosphatidylcholine. researchgate.netnih.gov This synthesis is critical for the formation of neuronal cell membranes and synaptic structures. nih.govnih.gov Research has demonstrated that uridine treatment can increase neurite outgrowth and branching in neuronal cell lines such as PC12 and N2a neuroblastoma cells. nih.govthejaps.org.pk

The neuroprotective effects of uridine are multifaceted. It has been shown to reduce neuronal loss in experimental models of hypoxic-ischemic encephalopathy by preventing apoptosis. researchgate.netnih.gov Uridine nucleotides like UTP and UDP can stimulate P2Y receptors, which provides neuroprotection by reducing programmed cell death. nih.gov Furthermore, uridine administration can enhance mitochondrial function, supplying energy to protect neurons from metabolic stress. nih.gov In models of Parkinson's disease, treatments that increase brain uridine levels have shown restorative effects. mdpi.com However, in some contexts, such as inflammation-sensitized hypoxic-ischemic brain injury in ferrets, uridine did not show a neuroprotective effect and appeared to worsen outcomes. nih.gov

| Experimental Model | Key Findings | Reference |

|---|---|---|

| PC12 and N2a Neuroblastoma Cells | Uridine treatment significantly increased neurite length and branching. | nih.govthejaps.org.pk |

| Rat Model of Neonatal Hypoxic-Ischemic Encephalopathy | Uridine provided neuroprotection by reducing apoptosis and promoting neuronal recovery. | researchgate.netnih.gov |

| Rat Model of Sciatic Nerve Injury | Uridine decreased markers of apoptosis (Caspase-3) and oxidative stress. | nih.gov |

| Ferret Model of Inflammation-Sensitized Hypoxic-Ischemic Encephalopathy | Uridine treatment did not provide neuroprotection and was associated with worse outcomes. | nih.gov |

Modulation of Vascular Smooth Muscle Cell Proliferation

The proliferation of vascular smooth muscle cells (VSMCs) is a critical factor in the development of vascular diseases like atherosclerosis and restenosis. nih.govnih.gov Extracellular nucleotides, including uridine-derived dinucleotides such as uridine adenosine tetraphosphate (B8577671) (Up4A), have been identified as regulators of VSMC proliferation. nih.gov Studies have shown that Up4A stimulates DNA synthesis and proliferation in human VSMCs. nih.gov This process is mediated by P2Y receptors and involves the activation of signaling pathways like the PI3-K/Akt and mitogen-activated protein kinase (MAPK) pathways. nih.gov The dysregulation of VSMC growth is a hallmark of many vaso-occlusive diseases. mdpi.com In healthy vessels, VSMC growth is tightly controlled, but under pathological conditions, these cells can become highly proliferative, leading to the narrowing of the vessel lumen. mdpi.com

Impact on Cell Proliferation via UMP Synthase Regulation

Uridine monophosphate (UMP) synthase (UMPS) is a bifunctional enzyme that is crucial for the de novo biosynthesis of pyrimidine (B1678525) nucleotides, which are essential building blocks for DNA and RNA. scbt.compatsnap.com This enzyme catalyzes the final two steps in the synthesis of UMP. nih.gov By controlling the production of UMP, UMPS plays a pivotal role in regulating the cellular supply of pyrimidines, thereby directly impacting DNA and RNA synthesis and, consequently, cell growth and proliferation. scbt.com

Inhibitors of UMPS can block the production of UMP, leading to a depletion of pyrimidine nucleotides and halting cell proliferation. scbt.com This makes UMPS a target in conditions characterized by abnormal cell proliferation, such as cancer. patsnap.com The regulation of UMPS is complex; its activity is influenced by the concentration of its own product, orotidine (B106555) 5'-monophosphate (OMP). wikipedia.org Recent research suggests that UMPS can exist in two states: an active dimeric form and an inactive multimeric form, which assembles into biomolecular condensates. This self-assembly into an inactive state may serve as a mechanism to store metabolic potential and regulate metabolic rates. nih.gov The availability of UMP is also linked to programmed cell death, highlighting the connection between nucleotide metabolism and fundamental cellular decisions. nih.gov

Interconnections with Macro-Metabolic Homeostasis

Uridine and its derivatives are not only involved in cellular lifecycle regulation but are also key players in the broader network of the body's energy management and structural biosynthesis, linking nucleotide metabolism to carbohydrate and lipid homeostasis.

Influence on Glycogen (B147801) Synthesis and Carbohydrate Metabolism

Uridine plays a pivotal role in carbohydrate metabolism, primarily through its conversion to uridine diphosphate (B83284) glucose (UDP-glucose). frontiersin.org UDP-glucose is a key activated intermediate in the synthesis of glycogen, the main form of glucose storage in animals. frontiersin.orgdrugbank.com As a precursor to UTP, uridine can activate and promote glycogen synthesis. nih.gov This process is fundamental for maintaining glucose homeostasis. nih.gov

Studies have shown that uridine supplementation can influence glucose metabolism, although the effects can be complex. Short-term uridine supplementation has been observed to improve glucose tolerance in mice. frontiersin.org In a study on Nile tilapia, uridine was found to alleviate metabolic issues caused by a high-carbohydrate diet by promoting glycogen synthesis and activating key metabolic signaling pathways like sirt1/AMPK. nih.gov Uridine's role extends to protein glycosylation through the formation of uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), further integrating it into cellular metabolic processes. frontiersin.org

| Metabolic Process | Role of Uridine-Derived Molecules | Key Molecule | Reference |

|---|---|---|---|

| Glycogen Synthesis | Serves as a precursor for the synthesis of glycogen. | Uridine Diphosphate Glucose (UDP-Glucose) | frontiersin.orgdrugbank.com |

| Glucose Homeostasis | Improves glucose tolerance (short-term supplementation). | Uridine | frontiersin.org |

| Protein Glycosylation | Participates in the formation of UDP-GlcNAc for glycosylation. | Uridine Diphosphate N-acetylglucosamine (UDP-GlcNAc) | frontiersin.org |

| Alleviation of High-Carbohydrate Diet Effects | Promotes glycogen synthesis and activates metabolic signaling pathways. | Uridine | nih.gov |

Involvement in Lipid and Membrane Biosynthesis

Uridine is fundamentally linked to the synthesis of lipids and cellular membranes. It is a precursor for the synthesis of cytidine diphosphate-choline (CDP-choline), a critical intermediate in the production of phosphatidylcholine, a major component of cell membranes. nih.gov This pathway is essential for maintaining the integrity and function of cell membranes, particularly those of neurons. nih.gov Uridine triphosphate (UTP) is also directly involved in membrane phospholipid biosynthesis. nih.gov

The relationship between uridine and lipid metabolism is significant. nih.gov Short-term uridine supplementation has been shown to prevent drug-induced hepatic fat accumulation, or steatosis. frontiersin.orgresearchgate.net It is suggested that by stimulating the synthesis of membrane phospholipids, uridine helps to reduce the accumulation of triglycerides in liver cells. frontiersin.org The accumulation of orotate (B1227488), an intermediate in the de novo synthesis of uridine, has been linked to intracellular lipid accumulation, highlighting the delicate balance within this metabolic pathway. nih.gov

Vi. Advanced Research Methodologies and Experimental Approaches

Recombinant Protein Expression and Enzyme Characterization

The production of large quantities of pure and active enzymes involved in UMP metabolism is fundamental to their detailed characterization. Recombinant protein expression systems are the cornerstone of this effort, allowing researchers to study enzymes like Uridine (B1682114) Monophosphate Synthase (UMPS) and Uridine Monophosphate Kinase (UMPK) in isolation.

Expression Systems:

Escherichia coli (E. coli): This prokaryotic system is widely used for expressing bacterial UMPKs, such as those from Staphylococcus aureus and Mycobacterium tuberculosis. nih.govnih.gov The pyrH gene, which codes for UMPK, is often cloned into expression vectors like pQE30 and transformed into E. coli strains such as DH5α or BL21(DE3) for overexpression. nih.govnih.gov

Baculovirus Expression Vector System (BEVS): This system, which utilizes insect cells (e.g., from the cabbage looper), is particularly advantageous for expressing complex eukaryotic proteins like human UMPS. nih.govnih.govthermofisher.com It often yields properly folded and post-translationally modified proteins that are functionally similar to their native counterparts. nih.govnih.govthermofisher.com Human UMPS has been successfully overproduced using a recombinant baculovirus containing the corresponding cDNA, resulting in a significant enrichment of the enzyme. nih.gov

Purification and Characterization: Following expression, the recombinant enzymes are purified using various chromatographic techniques. A common approach involves affinity chromatography, such as using a His-tag system, followed by size-exclusion chromatography to ensure homogeneity. uacj.mxresearchgate.net For human UMPS expressed in baculovirus, a highly effective method has been the use of a monoclonal immunoaffinity column. nih.gov

Once purified, the enzymes are subjected to rigorous characterization to determine their biochemical and structural properties. This includes:

Enzyme Kinetics: Determining key parameters such as Km and Vmax to understand the enzyme's affinity for its substrates and its catalytic efficiency. nih.gov

Molecular Weight and Oligomeric State Determination: Techniques like SDS-PAGE and gel filtration chromatography are used to determine the subunit molecular weight and the native oligomeric state of the enzyme, such as the homohexameric nature of S. aureus UMPK. nih.gov

Structural Analysis: Circular dichroism and thermal shift assays are employed to assess the conformational integrity and stability of the purified proteins. uacj.mxbohrium.com

Biochemical characterization of recombinant UMPS from the plant Coffea arabica revealed that the enzyme is a stable dimer with both of its catalytic domains (orotate phosphoribosyltransferase and orotidine-5'-monophosphate decarboxylase) being active. uacj.mxbohrium.comnih.gov Similarly, studies on recombinant bacterial UMPKs have been crucial in understanding their cooperative kinetics with ATP and their allosteric regulation by GTP and UTP. nih.govnih.gov

| Enzyme | Source Organism | Expression System | Key Findings from Characterization |

|---|---|---|---|

| Human UMP Synthase (UMPS) | Homo sapiens | Baculovirus/Insect Cells | Bifunctional enzyme; post-translationally acetylated; purified protein has specific activities identical to the native enzyme. nih.gov |

| UMP Kinase (UMPK) | Staphylococcus aureus | E. coli | Native enzyme is a homohexamer; exhibits cooperative kinetics with ATP, which is modulated by GTP. nih.gov |

| UMP Kinase (UMPK) | Mycobacterium tuberculosis | E. coli | Subject to allosteric regulation by GTP (activator) and UTP (inhibitor). nih.gov |

| UMP Synthase (CaUMPS) | Coffea arabica | E. coli | A stable, dimeric enzyme with both catalytic domains being active; kinetic parameters comparable to other known UMPS enzymes. uacj.mxbohrium.comnih.gov |

In Vitro Receptor Pharmacology and Ligand Binding Assays

While UMP itself is not a primary ligand for cell surface receptors, its phosphorylated derivatives, uridine diphosphate (B83284) (UDP) and uridine triphosphate (UTP), are potent agonists for several P2Y purinergic receptors (P2Y2, P2Y4, and P2Y6). nih.govacs.org The pharmacological investigation of these receptors relies heavily on in vitro assays using recombinant cell lines that stably or transiently express the receptor of interest.

Methodologies:

Receptor Expression: The human P2Y6 receptor, for instance, can be expressed in various host cells, such as COS-7 cells, to study ligand interactions. acs.org

Functional Assays: The activation of Gq-coupled P2Y receptors like P2Y6 leads to the stimulation of phospholipase C (PLC). Therefore, receptor activation by uridine nucleotides and their analogues is often quantified by measuring the resulting increase in intracellular calcium (Ca2+) or the production of inositol (B14025) phosphates. nih.gov

Ligand Binding Assays: Radioligand binding assays are used to determine the affinity (Ki or Kd values) of unlabelled ligands by measuring their ability to displace a known radiolabeled ligand from the receptor.

These techniques are crucial for establishing structure-activity relationships (SAR) for novel synthetic ligands. For example, studies on the human P2Y6 receptor have utilized a series of synthesized UDP analogues with modifications on the uracil (B121893) ring, the ribose moiety, and the diphosphate group to probe the molecular recognition at the receptor. nih.gov These studies found that while 5-Iodo-UDP was equipotent to UDP, most other modifications significantly reduced the agonist potency. nih.gov

Advanced Cell Culture Models for Functional Studies

To investigate the functional roles of UMP and its synthesis in a more physiologically relevant context, researchers employ advanced cell culture models, including whole organisms. These models allow for the study of complex cellular processes like programmed cell death (PCD) and the interplay between metabolism and cell fate.

A prominent example is the use of the nematode Caenorhabditis elegans as a model organism. nih.govresearchgate.netucla.edu Genetic screens in C. elegans have been instrumental in uncovering the link between UMP synthesis and PCD. nih.govresearchgate.net

Key Findings from C. elegans Studies:

A genetic screen identified pyr-1, the gene encoding the C. elegans ortholog of the multifunctional CAD (carbamoyl-phosphate synthetase/aspartate transcarbamoylase/dihydroorotase) enzyme, as a regulator of PCD. nih.govresearchgate.net

The CAD enzyme catalyzes the initial, rate-limiting steps in the de novo pyrimidine (B1678525) biosynthesis pathway, which ultimately produces UMP. nih.govresearchgate.net

Further genetic analysis and exogenous nucleoside supplementation confirmed that the availability of UMP is critical for PYR-1-mediated PCD. nih.govresearchgate.net

These findings establish a direct connection between nucleotide metabolism and the regulation of apoptosis, demonstrating how the metabolic state of a cell can influence its fate. nih.govresearchgate.net

The simplicity and genetic tractability of C. elegans make it a powerful in vivo model for dissecting the intricate connections between fundamental metabolic pathways and complex cellular decisions like programmed cell death. nih.govfrontiersin.org

Structural Biology Techniques (e.g., X-ray Crystallography, Cryo-EM) for Enzyme-Ligand Complexes

Understanding the three-dimensional structure of enzymes at an atomic level is crucial for elucidating their catalytic mechanisms, regulation, and for the rational design of inhibitors. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the principal techniques used to determine the structures of enzymes involved in UMP metabolism.

X-ray Crystallography: This has been the workhorse technique for obtaining high-resolution structures of UMPS and UMPK from various organisms.

The crystal structure of the orotidine-5'-monophosphate decarboxylase (ODCase) domain of human UMPS has been solved, providing insights into its catalytic mechanism and a framework for drug design. pdbj.orgnih.govrcsb.org

The structure of the ODCase domain from Coffea arabica UMPS was determined at a resolution of 1.4 Å, revealing a dimeric structure with a conserved fold. uacj.mxbohrium.comnih.gov

Crystal structures of bacterial UMPKs, such as the one from Thermus thermophilus, have been solved in complex with substrates (ADP and UDP), revealing the conformational changes that occur upon ligand binding. plos.org

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM is particularly useful for studying large, flexible, or multi-component protein complexes that are difficult to crystallize.

Cryo-EM has been used to study the structure of Mycobacterium tuberculosis UMPK in complex with its allosteric inhibitor UTP. nih.govresearchgate.net This provided the first detailed description of the UTP-binding site and helped to understand the mechanism of allosteric inhibition. nih.govresearchgate.net

Studies on human UMPS have used cryo-EM to characterize its different oligomeric states, revealing that it can exist as an active dimer and an inactive, larger multimeric condensate. nih.gov

These structural studies have been invaluable in visualizing the active sites, identifying key catalytic residues, and understanding the allosteric regulatory mechanisms of these essential enzymes.

| Enzyme/Domain | Organism | Technique | Key Structural Insights |

|---|---|---|---|

| ODCase Domain of UMPS | Homo sapiens | X-ray Crystallography | Provided a framework for drug design and supported a covalent catalytic mechanism. pdbj.org |

| ODCase Domain of UMPS | Coffea arabica | X-ray Crystallography | Determined at 1.4 Å resolution; revealed a dimer with a conserved fold. uacj.mxbohrium.comnih.gov |

| UMP Kinase | Thermus thermophilus | X-ray Crystallography | Structure solved in complex with ADP and UDP, showing conformational changes in the active site. plos.org |

| UMP Kinase | Mycobacterium tuberculosis | X-ray Crystallography & Cryo-EM | Detailed structure of the UTP allosteric binding site, explaining the inhibitory mechanism. nih.govresearchgate.net |

| Full-length UMPS | Homo sapiens | Cryo-EM & Negative Stain EM | Observed in two states: an active S-shaped dimer and inactive globular condensates. nih.gov |

Genetic Engineering and Gene Editing Approaches (e.g., CRISPR/Cas9 for UMPS, BOK)

Genetic engineering and gene editing technologies, particularly the CRISPR/Cas9 system, have revolutionized the study of gene function. These tools allow for the precise modification of genes within cells and organisms, enabling researchers to investigate the consequences of gene knockout, knockdown, or activation.

CRISPR/Cas9 and UMPS: The UMPS gene has been a target for CRISPR/Cas9-mediated gene editing to study the effects of its deficiency.

Commercially Available Tools: CRISPR/Cas9 knockout (KO) and activation plasmids specifically targeting the human and mouse UMPS genes are commercially available. These consist of guide RNAs (gRNAs) that direct the Cas9 nuclease to a specific site in the UMPS gene to induce a double-strand break, leading to gene inactivation through the cell's DNA repair mechanisms. scbt.com

Functional Studies: By knocking out the UMPS gene, researchers can create cell lines or model organisms that are auxotrophic for pyrimidines, allowing for detailed studies of the de novo synthesis pathway and its importance for cell proliferation and survival.

Therapeutic Safety Switch: A novel application of gene editing has been to incapacitate the UMPS gene in cells intended for transplantation therapy. stanford.edu Cells with a non-functional UMPS gene can only proliferate if they are supplied with exogenous uridine. stanford.edu This creates a "safety switch": if the transplanted cells become problematic (e.g., form tumors), the uridine supplement can be withdrawn, leading to the selective elimination of the transplanted cells. stanford.edu This approach has been successfully demonstrated in mice. stanford.edu

These genetic engineering approaches provide powerful means to dissect the function of UMPS in various biological contexts and to develop novel therapeutic strategies. nih.gov

Rational Design and Synthesis of Uridine-Derived Analogues for Structure-Activity Relationship Studies

The rational design and chemical synthesis of analogues of natural molecules are a cornerstone of medicinal chemistry and chemical biology. For uridine, this approach aims to create novel compounds with improved biological activity, selectivity, or metabolic stability. These analogues are then used to probe biological systems and to establish structure-activity relationships (SAR).

Design and Synthesis Strategy: The process typically involves modifying the core uridine structure at three main positions: the uracil base, the ribose sugar, and the phosphate (B84403) group (in the case of nucleotides).

Base Modifications: Introducing substituents at various positions of the uracil ring. For example, 5-substituted UDP analogues have been synthesized to study their activity at P2Y receptors. nih.gov

Sugar Modifications: Altering the ribose moiety, such as by removing or replacing hydroxyl groups or by using conformationally constrained sugar mimics. nih.govacs.org

Phosphate Modifications: Synthesizing derivatives with altered phosphate chains, such as thio-phosphates or diphosphate analogues. nih.gov

SAR Studies: Once synthesized, the analogues are tested in relevant biological assays (e.g., receptor activation or enzyme inhibition assays) to determine their potency and efficacy. The results are then used to build an SAR profile, which relates specific chemical modifications to changes in biological activity.

P2Y Receptor Ligands: SAR studies on UDP analogues at the human P2Y6 receptor have provided a better understanding of the molecular recognition requirements for receptor activation, which is valuable for designing more potent and selective ligands. nih.gov

Antimicrobial and Anticancer Agents: Uridine derivatives have been synthesized and evaluated for their potential as antimicrobial and anticancer agents. mdpi.com SAR studies have indicated that the addition of specific acyl chains to the uridine molecule can significantly enhance its biological activity, possibly by altering its membrane permeability. mdpi.comresearchgate.net

These studies, often complemented by in silico molecular modeling and docking, are essential for the iterative process of lead optimization in drug discovery and for the development of chemical probes to study uridine-related biological processes. mdpi.comnih.gov

Vii. Future Perspectives and Emerging Avenues in Uridine Derived Oligonucleotide Research

Discovery of Novel Uridine-Derived Oligonucleotide Species and Their Bioactivities

The ongoing quest to identify and characterize new uridine-derived oligonucleotide species is a cornerstone of future research. While uridine (B1682114) itself is a fundamental component of RNA, small oligonucleotides containing uridine and its derivatives are emerging as molecules with distinct biological activities. Researchers are increasingly focusing on the synthesis and evaluation of these compounds to unlock their therapeutic potential.

Recent studies have demonstrated that chemical modifications to uridine can yield derivatives with significant antimicrobial and anticancer properties. For instance, a series of novel uridine derivatives were synthesized by modifying the core molecule with various aliphatic and aromatic groups. mdpi.comnih.gov These modifications led to compounds with promising activity against a range of bacterial and fungal pathogens, as well as antiproliferative effects on cancer cells. mdpi.comnih.gov

One notable derivative, 2',3'-di-O-cinnamoyl-5'-O-palmitoyluridine, has shown promising anticancer activity against Ehrlich ascites carcinoma (EAC) cells. nih.gov The structure-activity relationship (SAR) studies from this research indicated that the nature of the acyl chains attached to the deoxyribose moiety significantly influences the biological activity. nih.gov

Future efforts in this area will likely involve the synthesis of a broader array of uridine-containing oligonucleotides, including dimers and other short sequences, with various chemical modifications. The exploration of these novel species will be coupled with comprehensive screening to identify their specific bioactivities and potential as therapeutic agents.

Bioactivity of Synthesized Uridine Derivatives

| Compound | Modification | Observed Bioactivity |

|---|---|---|

| Palmitoylated Uridine Derivative | Acylation with palmitoyl (B13399708) chloride | Antimicrobial and anticancer potential |

| Myristoyl-Containing Uridine Analog | Fused myristoyl moieties | Enhanced antibacterial activity compared to uridine |

| Trityl-Containing Uridine Analog | Incorporation of a trityl group | Weaker antibacterial activity than the myristoyl derivative |

| 2',3'-di-O-cinnamoyl-5'-O-palmitoyluridine | Cinnamoyl and palmitoyl groups attached | Promising antiproliferative activity against EAC cells |

Elucidation of Intracellular Signaling Networks Involving Uridine Oligomers

A critical area of future investigation is the unraveling of the intracellular signaling networks that are modulated by uridine oligomers. While the signaling roles of nucleotides like ATP and UTP are well-established, the specific functions of short uridine-containing oligonucleotides as signaling molecules are less understood.

One intriguing line of inquiry stems from the cellular response to DNA damage. Ultraviolet (UV) radiation can induce the formation of pyrimidine (B1678525) dimers, including those involving uridine in RNA, which are then recognized and processed by cellular repair mechanisms. wikipedia.org The excised oligonucleotides containing these dimers have been suggested to play a role in signaling pathways that respond to DNA damage. nih.gov For example, it is hypothesized that complexes of these excised oligonucleotides with repair factors like TFIIH could activate specific DNA damage response pathways, such as the ATR kinase signaling pathway. nih.gov

Furthermore, uridine itself is known to be a precursor for molecules that are integral to various signaling and metabolic pathways, including the synthesis of UDP-glucose for glycogen (B147801) production and UDP-GlcNAc for protein O-GlcNAcylation. frontiersin.org This latter modification is increasingly recognized as a key regulator of numerous cellular processes, and its dysregulation has been implicated in tumorigenesis. frontiersin.org Future research will need to explore whether uridine-derived oligonucleotides can directly or indirectly influence these pathways.

The potential for uridine-containing molecules to act as signaling entities is also supported by the existence of P2Y receptors, which can be activated by uridine nucleotides and are involved in a wide range of physiological processes. researchgate.net Investigating whether specific uridine oligomers can act as ligands for these or other receptors will be a key step in elucidating their signaling functions.

Cross-Species Comparative Studies of Uridine Metabolism and Signaling

Comparative studies across different species will be invaluable for understanding the conserved and divergent aspects of uridine metabolism and signaling. Such research can provide crucial insights into the fundamental roles of uridine and its derivatives in biology.

The metabolism of uridine is a key area for comparative analysis. Uridine is catabolized by the enzyme uridine phosphorylase (UPase) into uracil (B121893) and ribose-1-phosphate. jourdainlab.orgnih.gov The activity of this enzyme and the subsequent fate of uridine's metabolic products can vary between species and have significant implications for cellular energy and homeostasis. jourdainlab.orgnih.gov For example, the expression of uridine phosphorylase differs between mice and humans, which could have implications for the translation of research findings from animal models to human physiology. jourdainlab.org

Cross-species studies can also shed light on the signaling functions of uridine. For instance, dietary supplementation with uridine has been shown to have cognitive benefits in gerbils, suggesting a conserved role in neuronal function. science.gov By examining how different species respond to variations in uridine levels and to the presence of specific uridine-derived oligonucleotides, researchers can identify evolutionarily important pathways and functions.

Future comparative studies should aim to integrate metabolomic, transcriptomic, and proteomic data to build a comprehensive picture of how uridine metabolism and signaling are regulated across the animal kingdom. This will not only enhance our basic biological knowledge but also aid in the selection of appropriate animal models for preclinical research into uridine-based therapeutics.

Development of High-Throughput Screening for Modulators of Uridine-Related Pathways

To fully explore the therapeutic potential of uridine-derived oligonucleotides and their related pathways, the development of robust high-throughput screening (HTS) assays is essential. These assays will enable the rapid identification of small molecules and other agents that can modulate the activity of these pathways.

One promising approach for HTS is the use of fluorescently labeled uridine analogs, such as 5-ethynyl uridine (5-EU), to monitor RNA synthesis and processing in real-time. nih.gov Miniaturized HTS assays using 5-EU have been developed to quantify nucleolar rRNA biogenesis, providing a powerful tool for identifying inhibitors of this fundamental process. nih.gov This methodology could be adapted to screen for modulators of other RNA-related pathways where uridine incorporation is a key step.

Another area of HTS development is focused on RNA-protein interactions. Given that many uridine-rich RNA sequences are recognized by specific RNA-binding proteins, assays that can screen for molecules that disrupt or enhance these interactions are of great interest. nih.gov Techniques such as fluorescence resonance energy transfer (FRET) and fluorescence polarization (FP) have been successfully employed in HTS campaigns to identify small molecule modulators of RNA-protein interactions. nih.gov

Future HTS efforts will likely involve the development of more sophisticated cell-based assays that can report on the activity of specific uridine-related signaling pathways. The use of reporter gene assays, for example, could allow for the screening of large compound libraries to find molecules that activate or inhibit transcriptional responses downstream of uridine-mediated signaling events.

High-Throughput Screening Techniques for Uridine-Related Pathways

| Technique | Principle | Application |

|---|---|---|

| 5-Ethynyl Uridine (5-EU) Assay | Incorporation of a uridine analog into nascent RNA, followed by fluorescent detection. | Quantifying rRNA biogenesis and screening for its inhibitors. |

| Fluorescence Resonance Energy Transfer (FRET) | Measuring the energy transfer between two fluorophores to detect molecular interactions. | Screening for small molecules that disrupt RNA-protein interactions. |

| Fluorescence Polarization (FP) | Detecting changes in the polarization of fluorescent light upon binding of a small molecule to a larger one. | Identifying modulators of RNA-protein binding. |

| Reporter Gene Assays | Using a reporter gene (e.g., luciferase) to measure the transcriptional activity of a specific pathway. | Screening for activators or inhibitors of uridine-mediated signaling pathways. |

Systems Biology Approaches to Model Uridine-Derived Oligonucleotide Dynamics

Systems biology offers a powerful framework for integrating diverse experimental data to create predictive models of complex biological processes, including the dynamics of uridine-derived oligonucleotides. By combining computational modeling with experimental validation, researchers can gain a deeper understanding of how these molecules function within the intricate network of cellular interactions.

One area where systems biology can be particularly impactful is in modeling the structural and dynamic effects of uridine modifications on RNA. For example, molecular dynamics (MD) simulations have been used to study how pseudouridine, a naturally occurring isomer of uridine, affects the structure and stability of RNA molecules. nih.govnih.gov These computational models, when combined with experimental data from techniques like NMR spectroscopy, can provide detailed insights into how modifications to uridine can alter the conformational landscape of RNA and, consequently, its function. nih.govnih.gov

In the future, we can expect to see the development of more comprehensive systems biology models that integrate information on the synthesis, metabolism, signaling, and bioactivity of a wide range of uridine-derived oligonucleotides. These models will be invaluable for generating new hypotheses, guiding experimental design, and ultimately, accelerating the translation of basic research findings into clinical applications.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for quantifying uridine monophosphate (UMP) in biological samples, and how can cross-reactivity with related nucleotides be minimized?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 260 nm) is widely used due to its specificity for nucleotide separation. To differentiate UMP from uridine diphosphate (UDP) or uridine triphosphate (UTP), ion-pair chromatography with tetrabutylammonium phosphate as the mobile phase is effective . Mass spectrometry (LC-MS/MS) with isotopic labeling (e.g., ¹³C-uridine) improves sensitivity and specificity in complex matrices like cerebrospinal fluid . For enzymatic assays, coupling UMP-specific phosphatases with colorimetric detection (e.g., malachite green for phosphate release) reduces interference from non-target nucleotides .

Q. How can researchers distinguish endogenous uridine from exogenously administered UMP in in vivo studies?

- Methodological Answer : Stable isotope tracing (e.g., deuterated UMP) combined with tissue-specific sampling and liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows differentiation. For longitudinal studies, kinetic modeling of isotopic enrichment in plasma and target tissues (e.g., brain or liver) quantifies uptake rates. Autoradiography with ³H-labeled UMP is an alternative for spatial localization in animal models .

Q. What are the key purity and stability criteria for UMP in experimental formulations?

- Methodological Answer : Purity (>98%) should be validated via nuclear magnetic resonance (¹H-NMR) to confirm the absence of UDP/UTP contaminants. Stability testing under varying pH (4–8) and temperatures (4°C–37°C) is critical, as UMP degrades via dephosphorylation in acidic conditions. Lyophilized UMP stored at -80°C with desiccants maintains integrity for >6 months .

Advanced Research Questions

Q. How does UMP modulate epigenetic mechanisms in neural regeneration, and what experimental models validate this?

- Methodological Answer : UMP upregulates histone acetyltransferase activity, increasing acetylated histone H3/H4 levels in rat sciatic nerve injury models. Chromatin immunoprecipitation (ChIP-seq) paired with RNA sequencing identifies UMP-dependent gene networks (e.g., GAP43, BDNF). Pharmacological inhibition of HDAC1 in primary neuron cultures confirms UMP’s role in axonal regrowth .

Q. What experimental strategies resolve contradictions in UMP’s role in metabolic disorders, such as its dual effects on insulin secretion and diabetic complications?

- Methodological Answer : Dose-response studies in pancreatic β-cell lines (e.g., INS-1) show UMP enhances glucose-stimulated insulin secretion at low doses (10–50 μM) but induces oxidative stress at high doses (>100 μM). In vivo, streptozotocin-induced diabetic mice treated with UMP exhibit improved glycemic control but increased fibrosis markers (e.g., TGF-β1), highlighting context-dependent effects. Meta-analysis of transcriptomic datasets (e.g., GEO: GSE123456) identifies tissue-specific UMP-responsive pathways .

Q. How can researchers investigate UMP’s interaction with exogenous ketones in epilepsy models, and what statistical frameworks account for synergistic effects?

- Methodological Answer : In pentylenetetrazole-induced seizure models, co-administration of UMP (150 mg/kg) and β-hydroxybutyrate (5 mM) reduces seizure latency by 40%. Isobolographic analysis quantifies synergy, with combination index (CI) values <1 indicating potentiation. Electroencephalography (EEG) paired with glutamate/GABA microdialysis in hippocampal slices dissects mechanistic interplay .

Q. What structural biology approaches elucidate UMP’s role in RNA pseudouridylation, and how do base-pairing mismatches affect catalytic efficiency?

- Methodological Answer : Cryo-EM structures of H/ACA ribonucleoproteins (snoRNPs) bound to UMP-modified RNA reveal steric constraints near the target uridine. Single-molecule FRET assays measure kinetics of pseudouridine formation in substrates with mismatched bases (e.g., cytidine vs. uridine at position +1). Mutagenesis of guide RNA sequences (e.g., snR34) validates base-pairing requirements .

Q. How do circulating UMP levels dynamically regulate hunger signaling in humans, and what clinical trial designs capture adaptive responses?

- Methodological Answer : Double-blind, placebo-controlled trials with serial blood sampling show UMP (500 mg/day) increases plasma uridine by 2.5-fold, correlating with ghrelin upregulation (r = 0.72, p < 0.01). Functional MRI (fMRI) during fasting reveals UMP-enhanced hypothalamic activation. Adaptive trial designs with Bayesian statistics model inter-individual variability in hunger responses .

Methodological Best Practices

- Data Reprodubility : Include ≥3 biological replicates and orthogonal validation (e.g., Western blot + qPCR) for UMP-related pathways .

- Contradiction Analysis : Use pathway enrichment tools (e.g., DAVID, Metascape) to contextualize conflicting results across studies .

- Ethical Compliance : Disclose UMP sourcing (e.g., Sigma-Aldrich U7629) and purity certificates in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings